alpha-D-Digitoxofuranose
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Overview
Description
Alpha-D-Digitoxofuranose: is a deoxy sugar, specifically a furanose form of digitoxose. It is a monosaccharide derivative that plays a crucial role in the structure of cardiac glycosides, such as digitoxin and digoxin. These glycosides are well-known for their use in treating heart conditions by increasing the force of heart contractions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Digitoxofuranose typically involves the selective reduction of digitoxose. One common method is the reduction of digitoxose using sodium borohydride (NaBH4) in methanol, followed by purification through crystallization . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the leaves of Digitalis species. The extraction process includes steps like solvent extraction, filtration, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Digitoxofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form digitoxonic acid.
Reduction: Reduction reactions can convert it into different deoxy sugars.
Substitution: It can participate in substitution reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate glycosidic bond formation.
Major Products:
Oxidation: Digitoxonic acid.
Reduction: Various deoxy sugars.
Substitution: Glycosides with different aglycones.
Scientific Research Applications
Alpha-D-Digitoxofuranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: It is a key component in the synthesis of cardiac glycosides, which are used to treat heart failure and arrhythmias.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of alpha-D-Digitoxofuranose is primarily related to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase pump in cardiac cells, leading to an increase in intracellular sodium levels. This, in turn, promotes calcium influx through the sodium-calcium exchanger, resulting in increased cardiac contractility .
Comparison with Similar Compounds
Alpha-D-Glucose: A common monosaccharide with a similar furanose structure.
Alpha-D-Galactose: Another monosaccharide with a similar structure but different stereochemistry.
Alpha-D-Mannose: A hexose sugar with a similar furanose form.
Uniqueness: Alpha-D-Digitoxofuranose is unique due to its role in cardiac glycosides, which are not commonly found in other similar sugars. Its specific structure allows it to participate in the formation of bioactive glycosides that have significant therapeutic effects on heart conditions .
Properties
CAS No. |
97331-74-3 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol |
InChI |
InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1 |
InChI Key |
PIPAQLDLZHBXTP-DPYQTVNSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C[C@H](O1)O)O)O |
Canonical SMILES |
CC(C1C(CC(O1)O)O)O |
Origin of Product |
United States |
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